Thermal Decomposition Onset Temperature: CuC2O4·0.5H2O vs. Cu(NO3)2, Cu(CH3COO)2, and Cu(acac)2
Copper(II) oxalate hemihydrate exhibits a DSC decomposition onset at approximately 280 °C with an endothermic maximum at approximately 295 °C when heated at 10 °C min⁻¹ under argon [1]. This is substantially higher than the decomposition temperatures of two commonly considered alternative copper precursors: Cu(NO3)2·3H2O, which decomposes at approximately 170 °C to yield CuO, NO2, and O2 [2]; and Cu(CH3COO)2·H2O, which melts with decomposition at approximately 115 °C [3]. By contrast, Cu(acac)2 has a reported decomposition temperature of 286 °C—similar to CuC2O4 but operating via a vapor-phase mechanism that precludes solid-state morphological templating . The roughly 110–165 °C higher decomposition temperature of copper oxalate relative to nitrate and acetate salts provides a wider thermal processing window and yields metallic Cu rather than CuO as the primary decomposition product.
| Evidence Dimension | Decomposition onset temperature (°C) and primary decomposition product |
|---|---|
| Target Compound Data | CuC2O4·0.5H2O: DSC onset ~280 °C, endothermic max ~295 °C (Ar, 10 °C min⁻¹); primary product: metallic Cu |
| Comparator Or Baseline | Cu(NO3)2·3H2O: ~170 °C (→ CuO); Cu(CH3COO)2·H2O: ~115 °C (→ Cu metal, via different pathway); Cu(acac)2: ~286 °C (vapor-phase → Cu/Cu2O nanoparticles) |
| Quantified Difference | ΔT ≈ +110 °C (vs. Cu(NO3)2), +165 °C (vs. Cu(CH3COO)2), −6 °C (vs. Cu(acac)2). The Cu(acac)2 decomposition proceeds via gas-phase transport, whereas CuC2O4 decomposes in the solid state, enabling morphological preservation. |
| Conditions | DSC/TG under inert gas flow (Ar or N2) at 10 °C min⁻¹ heating rate; atmospheric pressure |
Why This Matters
A higher solid-state decomposition temperature with a well-defined endothermic profile enables copper oxalate to serve as a morphology-preserving precursor in processes where premature decomposition of nitrate or acetate salts would cause uncontrolled nucleation or undesirable oxide phases, while the solid-state pathway (unlike Cu(acac)2 vapor decomposition) retains precursor shape.
- [1] L'vov, B.V. and Ugolkov, V.L. (2006) 'The thermal decomposition of copper(II) oxalate revisited', Thermochimica Acta, 446(1-2), pp. 91-100. View Source
- [2] chemeurope.com. Copper(II) nitrate. 'This hydrate decomposes at ca. 170 °C into copper(II) oxide, nitrogen dioxide and oxygen.' View Source
- [3] chemeurope.com. Copper(II) acetate. Melting point: 115 °C (decomposes). View Source
